5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine
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Overview
Description
5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features both benzimidazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C11H10N4S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-6-9(16-11(12)13-6)10-14-7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
HGDZUAWNVBJPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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